2-Methoxybenzoyl chloride

Catalog No.
S1531250
CAS No.
21615-34-9
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxybenzoyl chloride

CAS Number

21615-34-9

Product Name

2-Methoxybenzoyl chloride

IUPAC Name

2-methoxybenzoyl chloride

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3

InChI Key

RZNHSEZOLFEFGB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)Cl

Synonyms

o-Anisoyl Chloride; 2-(Methyloxy)benzoyl Chloride; 2-Anisoyl Chloride; 2-Methoxybenzoic Acid Chloride; 2-Methoxybenzoyl Chloride; o-Methoxybenzoyl Chloride; ortho-Anisoyl Chloride

Canonical SMILES

COC1=CC=CC=C1C(=O)Cl
  • Friedel-Crafts Acylation: This reaction involves the acylation of aromatic rings using a Lewis acid catalyst. 2-Methoxybenzoyl chloride can react with ferrocene, an aromatic organometallic compound, to form 2-methoxybenzoylferrocene [1].

Source

[1] Sigma-Aldrich - 2-Methoxybenzoyl chloride (CAS No. 21615-34-9) ()

  • Phosphate Ester Formation: 2-Methoxybenzoyl chloride can be converted into 2-methoxybenzoyl phosphate, a type of phosphate ester, through a reaction with phosphoric acid [2].

Source

[2] Sigma-Aldrich - 2-Methoxybenzoyl chloride (CAS No. 21615-34-9) ()

Additional Information:

  • -Methoxybenzoyl chloride is a reactive compound and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment.
  • Due to its reactive nature, further research is necessary to fully understand the potential applications of 2-Methoxybenzoyl chloride in various scientific fields.

2-Methoxybenzoyl chloride, also known as o-Anisoyl chloride or o-Methoxybenzoyl chloride, is an organic compound with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol. It features a methoxy group (-OCH₃) attached to a benzoyl chloride structure, making it a derivative of benzoyl chloride. The compound is typically a dark yellow liquid with significant reactivity due to the presence of the acyl chloride functional group, which is known for its electrophilic properties .

2-Methoxybenzoyl chloride is a hazardous compound and requires proper handling due to the following:

  • Corrosivity: It causes severe skin burns and eye damage [].
  • Toxicity: Information on specific toxicity is limited, but exposure should be avoided.
  • Reactivity: Reacts with water to release hydrochloric acid fumes, which are irritating to the respiratory system [].

Safe handling practices include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound.
  • Working in a well-ventilated fume hood.
  • Following proper disposal procedures according to local regulations.
, primarily due to its acyl chloride functionality:

  • Nucleophilic Acyl Substitution: This is the most common reaction where nucleophiles (such as alcohols or amines) attack the carbonyl carbon, leading to the formation of esters or amides.
  • Friedel-Crafts Acylation: This reaction involves the introduction of the 2-methoxybenzoyl group into aromatic compounds using Lewis acids as catalysts. For example, it can react with ferrocene to form 2-methoxybenzoyl-ferrocene .
  • Formation of Derivatives: It can also react with various nucleophiles to form derivatives such as phosphates or other acylated products .

Several methods exist for synthesizing 2-methoxybenzoyl chloride:

  • From 1-Bromo-4-methoxybenzene:
    • A reaction involving n-BuLi (n-butyllithium) and benzoyl chloride in dry tetrahydrofuran at low temperatures (around -78 °C) yields 2-methoxybenzoyl chloride .
  • Direct Chlorination:
    • Chlorination of 2-methoxybenzoic acid using thionyl chloride can also produce 2-methoxybenzoyl chloride .
  • Acylation Reactions:
    • The compound can be synthesized through acylation reactions involving methoxybenzene derivatives and appropriate acylating agents.

2-Methoxybenzoyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in the preparation of polymers and other materials that require specific functional groups.
  • Analytical Chemistry: Employed in derivatization processes for analytical methods like gas chromatography and mass spectrometry.

Similar Compounds

Several compounds share structural similarities with 2-methoxybenzoyl chloride, each exhibiting unique characteristics:

Compound NameMolecular FormulaUnique Features
Benzoyl ChlorideC₇H₅ClOSimpler structure without methoxy substitution
2-Methoxybenzoic AcidC₈H₈O₃Contains a carboxylic acid group instead of acyl chloride
4-Methoxybenzoyl ChlorideC₈H₇ClO₂Methoxy group at para position
3-Methoxybenzoyl ChlorideC₈H₇ClO₂Methoxy group at meta position

The uniqueness of 2-methoxybenzoyl chloride lies in its specific ortho-substitution pattern, which influences its chemical reactivity compared to other benzoyl chlorides.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

21615-34-9
1300-64-7

Wikipedia

O-Anisoyl chloride

General Manufacturing Information

All other basic organic chemical manufacturing
Benzoyl chloride, 2-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

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